molecular formula C8H7ClFNS B156351 N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride CAS No. 10219-04-2

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Cat. No. B156351
CAS RN: 10219-04-2
M. Wt: 203.66 g/mol
InChI Key: HSDZSNCIZXXUGE-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is a compound that falls within the class of organosulfur chemistry, specifically within the subset of thiocarbamoyl chlorides. These compounds have been previously considered unstable but have been shown to be isolatable and relatively stable under certain conditions. They are of interest due to their potential applications in the preparation of thiolyzable and photolabile protecting groups, particularly for the sulfhydryl function of cysteine in protein synthesis and modification reagents .

Synthesis Analysis

The synthesis of related thiocarbamoyl chlorides can be achieved through several routes, as demonstrated in the N-methylaniline family. Secondary and primary amines can be used to produce thiocarbamoyl fluorides and isothiocyanates, respectively, in moderate to excellent yields when reacted with trifluoromethanesulfonyl chloride in the presence of a reducing agent like triphenylphosphine and sodium iodide . Additionally, N-methyl carbamoylimidazole, a compound related to thiocarbamoyl chlorides, can be synthesized from 1,1-carbonyldiimidazole and MeNH3Cl, serving as a methyl isocyanate equivalent .

Molecular Structure Analysis

The molecular structure of thiocarbamoyl chlorides has been directly characterized by various spectroscopic techniques, confirming the presence of the functional groups and providing insight into their stability and reactivity . The structural characterization is crucial for understanding the behavior of these compounds under different conditions and for their potential applications.

Chemical Reactions Analysis

Thiocarbamoyl chlorides undergo a series of chemical transformations that yield highly stable derivatives. These derivatives have been subject to thorough characterization, and their reactivity has been explored in kinetic and mechanistic experiments. The transformations include reactions with nucleophiles such as amines, protected and unprotected amino acids, thiols, and alcohols to produce N-methylureas, carbamates, and thiocarbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocarbamoyl chlorides, such as their unexpected stability, have been a subject of interest. The stability of these compounds is surprising given their previous classification as unstable intermediates. The ultimate fate of these compounds when they decompose, as well as their reactivity under various conditions, has been explored to understand their potential use in synthetic chemistry .

properties

IUPAC Name

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZSNCIZXXUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374941
Record name N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

CAS RN

10219-04-2
Record name N-(3-Fluorophenyl)-N-methylcarbamothiol chloride
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Record name N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10219-04-2
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